molecular formula C13H16O2S B14264834 6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one CAS No. 138769-84-3

6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one

Katalognummer: B14264834
CAS-Nummer: 138769-84-3
Molekulargewicht: 236.33 g/mol
InChI-Schlüssel: UMXURUTUMLAPHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy-6-(thiophen-2-yl)spiro[44]nonan-1-one is a spiro compound featuring a unique structure where a thiophene ring is fused to a spiro[44]nonane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic substitution on the thiophene ring can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of 6-oxo-6-(thiophen-2-yl)spiro[4.4]nonan-1-one.

    Reduction: Formation of 6-hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-ol.

    Substitution: Formation of halogenated derivatives of the thiophene ring.

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and microbial pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one is unique due to the presence of both a hydroxyl group and a thiophene ring, which confer distinct chemical reactivity and potential biological activity compared to other spiro compounds.

Eigenschaften

CAS-Nummer

138769-84-3

Molekularformel

C13H16O2S

Molekulargewicht

236.33 g/mol

IUPAC-Name

4-hydroxy-4-thiophen-2-ylspiro[4.4]nonan-9-one

InChI

InChI=1S/C13H16O2S/c14-10-4-1-6-12(10)7-3-8-13(12,15)11-5-2-9-16-11/h2,5,9,15H,1,3-4,6-8H2

InChI-Schlüssel

UMXURUTUMLAPHR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2(C1)CCCC2(C3=CC=CS3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.